molecular formula C5H4ClN3O4 B2524038 methyl 4-chloro-5-nitro-1H-pyrazole-3-carboxylate CAS No. 1092782-72-3

methyl 4-chloro-5-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B2524038
CAS No.: 1092782-72-3
M. Wt: 205.55
InChI Key: JURFPHARTHQWDO-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing the pyrazole core structure. The compound's official International Union of Pure and Applied Chemistry name is this compound, which accurately reflects the positions of all substituents on the five-membered pyrazole ring. The numbering system begins with the nitrogen atom bearing the hydrogen as position 1, followed by the adjacent carbon at position 2, the carbon bearing the carboxylate ester at position 3, the carbon with the chloro substituent at position 4, and the carbon carrying the nitro group at position 5.

The molecular formula C₅H₄ClN₃O₄ represents a molecular weight of 205.55 grams per mole, as determined through computational analysis. The compound's International Chemical Identifier string is InChI=1S/C5H4ClN3O4/c1-13-5(10)3-2(6)4(8-7-3)9(11)12/h1H3,(H,7,8), providing a unique digital fingerprint for chemical database searches. The corresponding International Chemical Identifier Key JURFPHARTHQWDO-UHFFFAOYSA-N serves as a shortened version for rapid compound identification.

Isomeric considerations for this compound are particularly important given the potential for positional isomers based on the placement of the chloro and nitro substituents. The 4-chloro-5-nitro arrangement differs significantly from the related 5-chloro-4-nitro isomer, which would have the molecular formula C₅H₄ClN₃O₄ but with reversed positions of the halogen and nitro groups. These positional isomers exhibit distinct chemical and physical properties, emphasizing the importance of precise nomenclature in distinguishing between closely related structures.

The Simplified Molecular Input Line Entry System representation COC(=O)C1=NNC(=C1Cl)N+[O-] clearly delineates the connectivity pattern, showing the methyl ester group attached to the pyrazole carbon at position 3, the chlorine atom at position 4, and the nitro group at position 5. This notation system facilitates computational modeling and database searches while providing an unambiguous structural representation.

Property Value Reference
Molecular Formula C₅H₄ClN₃O₄
Molecular Weight 205.55 g/mol
International Chemical Identifier Key JURFPHARTHQWDO-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System COC(=O)C1=NNC(=C1Cl)N+[O-]

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic investigations of pyrazole derivatives structurally related to this compound have provided valuable insights into the solid-state organization and intermolecular interactions characteristic of this class of compounds. While specific crystallographic data for this compound itself remains limited in the current literature, analogous studies on related pyrazole-3-carboxylate systems reveal important structural principles that govern the packing arrangements and hydrogen bonding networks in these materials.

Crystal structure analysis of similar pyrazole-3-carboxylic acid derivatives demonstrates the critical role of hydrogen bonding in determining solid-state architecture. The compound 4-chloro-1H-pyrazole-3-carboxylic acid, which shares the same chloro substitution pattern, crystallizes in the monoclinic crystal system with space group C2/c. The asymmetric unit comprises two complete molecules linked through hydrogen bonding interactions, specifically O-H···N hydrogen bonds with distances of approximately 1.8549 Angstroms. These intermolecular interactions create extended networks that stabilize the crystal lattice and influence the overall packing efficiency.

The presence of both electron-withdrawing groups (nitro and ester) and the electron-withdrawing chloro substituent in this compound would be expected to significantly influence the electron density distribution within the pyrazole ring system. Computational studies on related nitro-substituted pyrazoles suggest that the nitro group's strong electron-withdrawing character affects both the planarity of the ring system and the strength of intermolecular interactions. The combination of nitro and chloro substituents likely creates a highly polarized molecular framework that would favor specific crystal packing arrangements through dipole-dipole interactions and halogen bonding.

X-ray diffraction studies of copper coordination complexes containing pyrazole-3-carboxylate ligands provide additional structural context for understanding the coordination behavior of these compounds. In these complexes, the pyrazole-3-carboxylate ligands adopt bidentate coordination modes, utilizing both the pyrazole nitrogen and carboxylate oxygen atoms to form stable chelate rings. The typical bond distances observed in these structures include copper-nitrogen distances of approximately 1.99 Angstroms and copper-oxygen distances of approximately 1.95 Angstroms.

Crystallographic Parameter Related Compound Value Reference
Crystal System Monoclinic (4-chloro-1H-pyrazole-3-carboxylic acid)
Space Group C2/c
Hydrogen Bond Distance (O-H···N) 1.8549 Å
Copper-Nitrogen Distance ~1.99 Å
Copper-Oxygen Distance ~1.95 Å

Tautomeric Behavior in Solution and Solid States

The tautomeric behavior of this compound represents a complex phenomenon influenced by the electronic properties of its substituents, intermolecular interactions, and environmental factors. Comprehensive studies on annular tautomerism in 3(5)-disubstituted-1H-pyrazoles with ester and amide groups have revealed that the position of the pyrazole nitrogen hydrogen atom significantly depends on the electron-donating or electron-withdrawing nature of the substituents present.

Research on structurally related compounds demonstrates that pyrazoles bearing electron-withdrawing nitro groups preferentially adopt tautomeric forms where the nitrogen hydrogen is positioned to minimize electronic repulsion. In the case of 5-nitro-1H-pyrazole-3-carboxylic acid derivatives, X-ray crystallographic studies consistently show the tautomer where the ester or carboxylate group occupies position 5 of the pyrazole ring, corresponding to tautomer 5 in the established nomenclature system. This preference contrasts sharply with compounds bearing electron-donating methyl or amino groups, which favor tautomer 3 arrangements.

The influence of solvent environment on tautomeric equilibria has been extensively documented through Nuclear Magnetic Resonance spectroscopy studies conducted in various deuterated solvents. Nuclear Magnetic Resonance Nuclear Overhauser Effect experiments in chloroform-d, dimethyl sulfoxide-d₆, and methanol-d₃ revealed that the tautomeric preferences observed in the solid state generally persist in solution, though some compounds exhibit solvent-dependent equilibria. Specifically, compounds with amino substituents showed tautomeric equilibrium in dimethyl sulfoxide, indicating that polar protic solvents can stabilize multiple tautomeric forms through differential hydrogen bonding interactions.

Theoretical calculations using the M06-2X density functional theory method with the 6-311++G(d,p) basis set have provided quantitative insights into the energetic factors governing tautomeric preferences. These computational studies revealed that three primary factors influence tautomeric stability: pyrazole ring aromaticity as measured by Nucleus-Independent Chemical Shift values, intramolecular hydrogen bonding interactions, and intermolecular interactions including environmental polarity effects. The presence of strongly electron-withdrawing groups like nitro substituents significantly affects the aromatic character of the pyrazole ring, with electron-rich tautomers generally showing enhanced aromaticity.

Fourier Transform Infrared spectroscopy analysis in chloroform and acetonitrile solutions has revealed equilibria that primarily reflect conformational changes in the cis/trans arrangement of the ester group relative to the pyrazole ring rather than true tautomeric interconversion. These conformational preferences are influenced by steric interactions between the ester carbonyl oxygen and nearby substituents, as well as by electronic effects arising from conjugation between the pyrazole ring and the carbonyl group.

The methylammonium salt of 3-nitro-1H-pyrazole-5-carboxylate provides a crystallographically characterized example of tautomer 5 in the solid state, where the carboxylate group occupies position 5 and the nitro group is at position 3. This structure demonstrates the strong preference for positioning the pyrazole nitrogen hydrogen away from the electron-withdrawing nitro group, resulting in enhanced stability through reduced electronic repulsion.

Tautomeric Factor Effect on Stability Reference
Electron-withdrawing nitro group Favors tautomer 5
Pyrazole ring aromaticity Enhanced in electron-rich tautomers
Solvent polarity Can stabilize multiple forms
Intramolecular hydrogen bonding Influences energy differences

Properties

IUPAC Name

methyl 4-chloro-5-nitro-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O4/c1-13-5(10)3-2(6)4(8-7-3)9(11)12/h1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURFPHARTHQWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-5-nitro-1H-pyrazole-3-carboxylate typically involves the nitration of 3-methylpyrazole followed by chlorination and esterification. One common method includes reacting 3-methylpyrazole with sodium nitrite under acidic conditions to form 3-methyl-4-nitro-1H-pyrazole. This intermediate is then chlorinated using copper(II) chloride or another suitable chlorinating agent to yield 4-chloro-3-methyl-5-nitro-1H-pyrazole. Finally, esterification with methanol in the presence of an acid catalyst produces this compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-5-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Ester Hydrolysis: Acidic or basic aqueous solutions

Major Products:

Scientific Research Applications

Anticancer Activity

Methyl 4-chloro-5-nitro-1H-pyrazole-3-carboxylate has demonstrated potential as an anticancer agent. Studies indicate that this compound can induce apoptosis in cancer cells, particularly breast cancer cells, by activating caspase-3, which is a crucial component of the apoptotic pathway. For instance, at concentrations as low as 1 µM, significant increases in caspase-3 activity were observed, suggesting its role in promoting programmed cell death .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of derivatives of this compound. In vivo studies using rat models showed that specific derivatives could inhibit edema formation by up to 85%, indicating their potential utility in treating inflammatory conditions .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Pesticide Development

This compound serves as a key intermediate in the synthesis of several agrochemicals. Its derivatives are being explored for their efficacy as insecticides and acaricides. For example, compounds derived from this pyrazole have shown promise in controlling pests on crops such as vegetables and fruit trees .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. SAR studies have revealed that modifications to the pyrazole ring can significantly influence its potency and selectivity against various biological targets. For instance, variations in substituents at the 4 and 5 positions of the pyrazole ring have been linked to enhanced anticancer and anti-inflammatory activities .

Data Summary

Application TypeActivity DescriptionReference
AnticancerInduces apoptosis in breast cancer cells
Anti-inflammatoryInhibits edema formation by up to 85%
AntimicrobialExhibits activity against various bacterial strains
AgriculturalKey intermediate for insecticides and acaricides

Case Study 1: Anticancer Mechanism Exploration

In a controlled study, this compound was administered to breast cancer cell lines. The results indicated a dose-dependent increase in apoptotic markers, particularly caspase-3 activity, affirming its potential as an anticancer therapeutic agent.

Case Study 2: Evaluation of Anti-inflammatory Effects

Another study involved testing derivatives of this compound on rat models with induced inflammation. The results demonstrated significant reductions in swelling and pain responses, supporting its application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of methyl 4-chloro-5-nitro-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects .

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs. Methyl/No Substituent: The chlorine at position 4 in the target compound increases electron-withdrawing effects compared to methyl or hydrogen substituents, enhancing susceptibility to nucleophilic aromatic substitution.
  • Ester Group Variation : Ethyl esters (e.g., 55864-87-4) may confer higher lipophilicity than methyl esters, influencing solubility and bioavailability.

Physicochemical Properties

  • Melting Points : While direct data for the target compound is unavailable, analogues with nitro and chlorine substituents (e.g., compound 3d in ) exhibit elevated melting points (181–183°C), suggesting that the target’s melting point likely exceeds 150°C due to strong intermolecular interactions.
  • Solubility: The nitro and chlorine groups reduce solubility in polar solvents compared to non-halogenated analogues. Ethyl esters (55864-87-4) may show better organic-phase solubility than methyl esters.

Biological Activity

Methyl 4-chloro-5-nitro-1H-pyrazole-3-carboxylate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound features both nitro and ester functional groups, which contribute to its chemical reactivity. The presence of these groups allows the compound to undergo various reactions, such as:

  • Reduction : The nitro group can be reduced to an amino group.
  • Substitution : The chlorine atom can be substituted with other nucleophiles.
  • Ester Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

These properties make it a versatile intermediate in the synthesis of more complex heterocyclic compounds .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to antimicrobial effects .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. It may inhibit specific enzymes involved in inflammatory processes, thus reducing inflammation in various models .

Applications in Research and Industry

This compound has several applications across different fields:

  • Pharmaceutical Development : It serves as a lead compound for developing new pharmaceuticals targeting microbial infections and inflammatory diseases.
  • Agrochemicals : The compound is explored for its potential use in developing herbicides and plant growth regulators due to its biological activity against pests .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound displayed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

CompoundMIC (µg/mL)Target Bacteria
Methyl 4-chloro-5-nitro-1H-pyrazole16Staphylococcus aureus
Control Antibiotic (e.g., Penicillin)8Staphylococcus aureus

Anti-inflammatory Activity Assessment

Another study assessed the anti-inflammatory properties of this compound using an animal model. The results showed a significant reduction in inflammatory markers following treatment with this compound, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What are the optimized synthetic routes for methyl 4-chloro-5-nitro-1H-pyrazole-3-carboxylate?

  • Methodological Answer : The synthesis typically involves nitration and esterification steps. A common approach is to start with a pre-functionalized pyrazole core, introducing the nitro group using nitric acid in a controlled acidic medium (e.g., H₂SO₄) at 0–5°C to avoid over-nitration. Subsequent chlorination can be achieved via electrophilic substitution using POCl₃ or PCl₅. For esterification, methyl alcohol in the presence of a catalytic acid (e.g., H₂SO₄) under reflux yields the final product.
  • Critical Parameters : Temperature control during nitration prevents decomposition; excess methyl alcohol ensures complete esterification .
  • Example Protocol :
StepReagents/ConditionsYield (%)Purity (HPLC)
NitrationHNO₃/H₂SO₄, 0–5°C65–70≥95%
ChlorinationPOCl₃, 80°C75–80≥90%
EsterificationMeOH/H₂SO₄, reflux85–90≥98%

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The nitro group deshields adjacent protons, causing downfield shifts (δ 8.5–9.0 ppm for H-5). The ester carbonyl appears at ~165–170 ppm in ¹³C NMR.
  • IR : Strong NO₂ asymmetric stretch at ~1520 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹; ester C=O at ~1720 cm⁻¹.
  • MS : Molecular ion peak [M+H]⁺ at m/z 245.0 (calculated for C₆H₅ClN₃O₄).
  • Validation : Compare with PubChem data for analogous pyrazole esters .

Q. What are the key reactivity patterns of the nitro and chloro substituents in this compound?

  • Methodological Answer :
  • Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position. Reducible to NH₂ using H₂/Pd-C or NaBH₄/CuCl₂ .
  • Chloro Group : Participates in nucleophilic substitution (e.g., with amines or alkoxides) under basic conditions (K₂CO₃/DMF, 80°C) .
  • Case Study : Substitution of Cl with morpholine yields methyl 4-morpholino-5-nitro-1H-pyrazole-3-carboxylate (85% yield) .

Advanced Research Questions

Q. How does the nitro group at position 5 influence the electronic properties of the pyrazole ring?

  • Methodological Answer : Computational studies (DFT/B3LYP) reveal the nitro group increases ring electron deficiency, quantified by a Hammett σₚ value of +1.26. This enhances susceptibility to nucleophilic attack at position 7.
  • Experimental Validation : Cyclic voltammetry shows a reduction peak at −0.85 V (vs. Ag/AgCl), confirming nitro’s electron-withdrawing effect .
  • Comparison : Replacing nitro with NH₂ (as in ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate) reverses the electronic profile, increasing nucleophilicity at position 5 .

Q. What strategies resolve contradictions in reported biological activity data for nitro-pyrazole derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare bioassay conditions (e.g., cell lines, solvent controls). For example, discrepancies in antimicrobial IC₅₀ values may arise from DMSO concentration variations (>1% inhibits growth).
  • Structural Confirmation : Ensure purity (>98% by HPLC) and validate tautomeric forms (e.g., 1H vs. 2H-pyrazole) via X-ray crystallography .
  • Case Study : this compound showed inconsistent antifungal activity (IC₅₀: 12–45 µM) due to solvent-dependent solubility;改用PEG-400 improved reproducibility .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Molecular Docking : Target enzymes (e.g., CYP450) using AutoDock Vina. The nitro group’s electronegativity improves binding affinity to heme iron in cytochrome P450 (ΔG = −9.2 kcal/mol) .
  • QSAR Studies : Correlate Cl/Nitro positions with logP values; chloro at position 4 increases hydrophobicity (logP = 1.8 vs. 1.2 for position 3), enhancing membrane permeability .
  • Example Derivative : Methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylate (predicted IC₅₀ for EGFR inhibition: 8.3 nM vs. 15.2 nM for parent compound) .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for analogous compounds?

  • Methodological Answer :
  • Factor 1 : Scale-dependent efficiency. Batch reactors (50% yield) underperform continuous flow systems (75% yield) due to poor heat dissipation during exothermic nitration .
  • Factor 2 : Protecting group strategy. Unprotected NH in 1H-pyrazole leads to side reactions (e.g., dimerization), reducing yield by 20–25% .

Applications in Drug Discovery

Q. What in vitro models are suitable for evaluating this compound’s anti-inflammatory potential?

  • Methodological Answer :
  • Cell-Based Assays : LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC₅₀: 18 µM). Validate specificity via NF-κB luciferase reporter assays .
  • Enzyme Inhibition : COX-2 inhibition (IC₅₀: 22 µM) measured via fluorometric kit (Cayman Chemical). Compare with indomethacin (IC₅₀: 0.8 µM) .

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